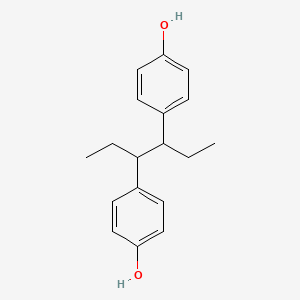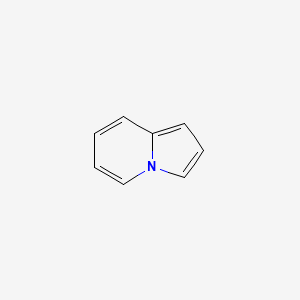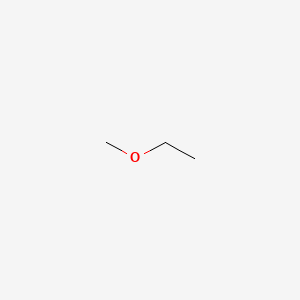
Cromakalim
Overview
Description
Cromakalim is a potassium channel-opening vasodilator . The active isomer is levcromakalim . It acts on ATP-sensitive potassium channels and so causes membrane hyperpolarization . It can be used to treat hypertension as it will relax vascular smooth muscle to lower blood pressure .
Synthesis Analysis
The total synthesis of Cromakalim involves diastereoselective amination of 1,2-anti-dialkoxychromane on chromane framework using chlorosulfonyl isocyanate .Molecular Structure Analysis
Cromakalim has the molecular formula C16H18N2O3 . Its molecular weight is 286.33 g/mol .Chemical Reactions Analysis
The reaction of 4-cyanophenol (4-Hydroxybenzonitrile) with 2-hydroxy-2-methyl-3-butyne under PTC probably proceeds to initial formation of a propargyl carbocation .Physical And Chemical Properties Analysis
Cromakalim is a compound with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol .Scientific Research Applications
Urinary Bladder Smooth Muscle : Cromakalim has been shown to reduce the frequency and amplitude of spontaneous contractile activity in the smooth muscle of the guinea-pig urinary bladder, potentially opening K+ channels, thus suggesting a role in treating bladder dysfunctions (Foster et al., 1989). Similar effects were observed in human detrusor muscle, indicating a potential application in treating detrusor instability and hyper-reflexia (Nurse et al., 1991).
Cardiac Myocytes : Cromakalim activates ATP-dependent K+ channels in isolated cardiac myocytes (Escande et al., 1988), suggesting its utility in cardiac research, particularly concerning heart rhythm and contractility.
Human Skeletal Muscle : It was found to restore the membrane potential of depolarized human skeletal muscle fibers, indicating a possible therapeutic benefit in conditions causing muscle paralysis (Spuler et al., 2004).
Neuronal Protection : Cromakalim prevents neuronal death induced by glutamate in primary cultures of hippocampal neurons, suggesting neuroprotective properties (Lauritzen et al., 1997).
Cardiac Arrhythmias : Studies on rat hearts showed that cromakalim failed to reduce reperfusion arrhythmias and might have proarrhythmic effects at higher concentrations (Tósaki et al., 1993).
Gastrointestinal Smooth Muscle : Cromakalim inhibited mechanical activity in circular muscle strips of the guinea-pig gastric antrum, suggesting potential applications in gastrointestinal motility disorders (Katayama et al., 1993).
Cerebrovascular Effects : It dilates rat cerebral arteries in vitro, indicating its potential in cerebrovascular research and treatment (Nagao et al., 1991).
Asthma Treatment : Cromakalim reduced the early morning fall in forced expiratory volume in patients with nocturnal asthma, suggesting its applicability in asthma treatment (Williams et al., 1990).
Insulin-Secreting Cells : Cromakalim's effects on ATP-sensitive potassium channels in insulin-secreting cells were studied, indicating potential relevance in diabetes research (Dunne et al., 1990).
Mechanism of Action
Cromakalim acts on ATP-sensitive potassium channels and so causes membrane hyperpolarization . It can be used to treat hypertension as it will relax vascular smooth muscle to lower blood pressure . It lowers intraocular pressure by reducing episcleral venous pressure and lowering distal outflow resistance in the conventional outflow pathway .
Future Directions
Cromakalim has shown ocular hypotensive properties in ex vivo and in vivo experimental models . It has been suggested that Cromakalim is a potent ocular hypotensive agent that lowers IOP via activation of K ir 6.2 containing K ATP channels . Its effect is additive when used in combination with the commonly used glaucoma drug latanoprost . Therefore, it is a candidate for future therapeutic development .
properties
IUPAC Name |
3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZCRIROJQEVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861136 | |
| Record name | 3-Hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cromakalim | |
CAS RN |
94535-51-0 | |
| Record name | (+)-Cromakalim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,4R)-1-[(2S)-2-[4-[[4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoyl]amino]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1195033.png)




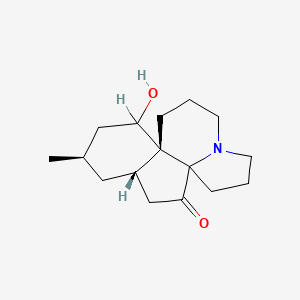
![(5R,8S,10R,13S,14S,16R,17S)-17-[2-[2-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-4,5,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1195045.png)
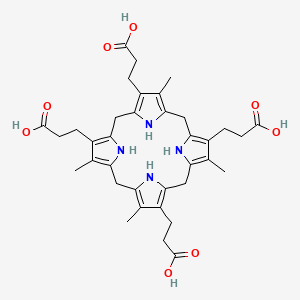
![4-[2-(Dipropylamino)ethyl]benzene-1,2-diol](/img/structure/B1195049.png)
